2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione
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Description
The compound “2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . These derivatives have been synthesized and evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, which are structurally similar to the compound , has been investigated . The synthesis process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis
While specific molecular structure analysis for the exact compound was not found, related compounds such as 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one have been studied .Chemical Reactions Analysis
The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied . The reaction involves a cascade process of aldehydes, malanonitrile, and 2-aminopyridine .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(17-9-3-1-4-10-17)19(23(29)18-11-5-2-6-12-18)15-25-20-16-26-21-13-7-8-14-27(21)24(20)30/h1-16,28H/b22-19+,25-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALKYUKLQOVKC-QBXBGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=NC2=CN=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C=NC2=CN=C3C=CC=CN3C2=O)\C(=O)C4=CC=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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